2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, methyl ester
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Overview
Description
2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, methyl ester is a complex organic compound with a unique structure that includes a butadienoic acid backbone, a phenyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, methyl ester typically involves multiple steps. One common method includes the reaction of a phenyl-substituted butadienoic acid with a trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce phenyl-substituted alcohols.
Scientific Research Applications
2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and trimethylsilyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, ethyl ester
- 2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, propyl ester
- 2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, butyl ester
Uniqueness
The uniqueness of 2,3-Butadienoic acid, 4-phenyl-2-(trimethylsilyl)-, methyl ester lies in its specific ester group, which influences its physical and chemical properties. This makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
824948-12-1 |
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Molecular Formula |
C14H18O2Si |
Molecular Weight |
246.38 g/mol |
InChI |
InChI=1S/C14H18O2Si/c1-16-14(15)13(17(2,3)4)11-10-12-8-6-5-7-9-12/h5-10H,1-4H3 |
InChI Key |
ZDLAIAPERYBHGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C=CC1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
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